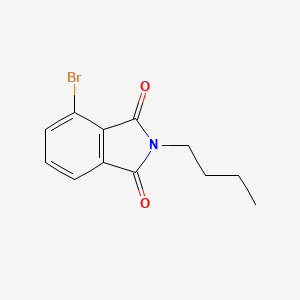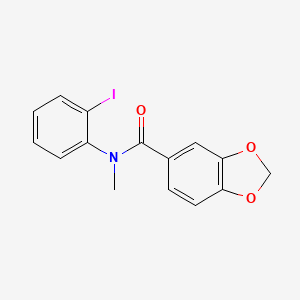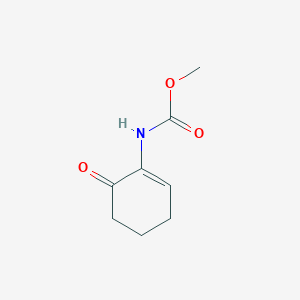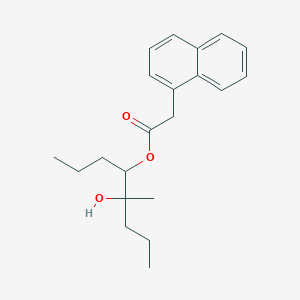![molecular formula C15H13NO3S2 B14275677 Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- CAS No. 156050-38-3](/img/structure/B14275677.png)
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound features a benzothiazole core with a 4-methoxyphenylmethylsulfonyl group attached, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the treatment of 2-mercaptoaniline with acid chlorides . For the specific compound Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-, the synthetic route may involve the condensation of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst such as nano-BF3/SiO2 under mild conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize large-scale organic synthesis techniques, including microwave-assisted synthesis and catalytic processes. These methods aim to optimize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or the methoxyphenyl group.
Applications De Recherche Scientifique
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antimicrobial and antitumor effects . The compound’s sulfonyl group may also play a role in its biological activity by interacting with cellular proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound, which lacks the methoxyphenylmethylsulfonyl group.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.
2-(4-Methoxyphenyl)benzothiazole: A similar compound with a methoxyphenyl group but without the sulfonyl group.
Uniqueness
Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]- is unique due to the presence of the methoxyphenylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
156050-38-3 |
|---|---|
Formule moléculaire |
C15H13NO3S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NO3S2/c1-19-12-8-6-11(7-9-12)10-21(17,18)15-16-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3 |
Clé InChI |
SQRPEXAXEDKSRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)




![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)







![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
